N-Acetyl-S-geranylgeranyl-L-cysteine

Übersicht

Beschreibung

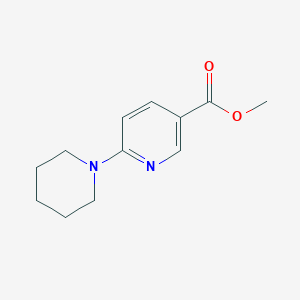

N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) is a synthetic substrate of isoprenylated protein methyltransferase . . It is soluble in DMSO to 50 mM and in ethanol to 50 mM .

Molecular Structure Analysis

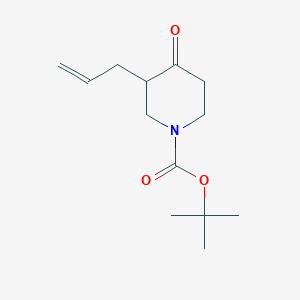

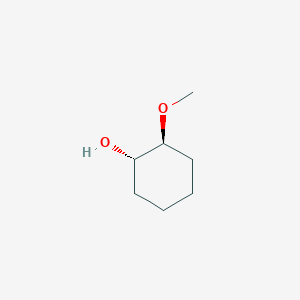

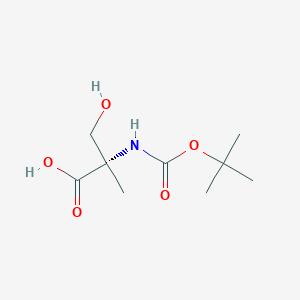

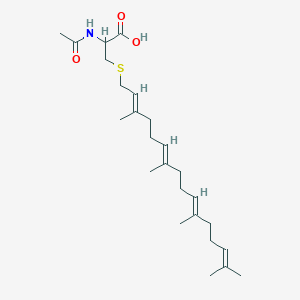

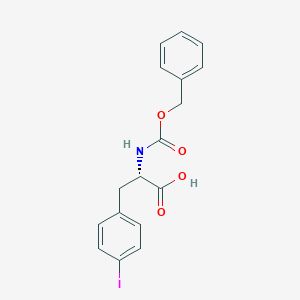

The molecular formula of AGGC is C25H41NO3S . The InChI representation isInChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)/b20-12+,21-14+,22-16+/t24-/m0/s1 . The canonical SMILES representation is CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSCC@@HO)NC(=O)C)/C)/C)/C)C . Chemical Reactions Analysis

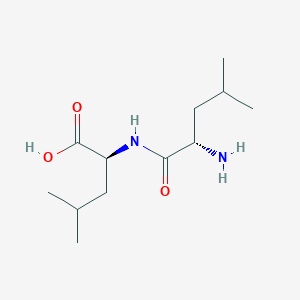

AGGC serves as a substrate for the isoprenylated protein methyltransferase, also known as S-adenosylmethionine-dependent methyltransferase . Because it can serve as a substrate for the methyltransferase, it effectively functions as an inhibitor of methylation of endogenous isoprenylated proteins .Physical And Chemical Properties Analysis

AGGC has a molecular weight of 435.70 . It is a liquid that is soluble in DMSO to 50 mM and in ethanol to 50 mM .Wissenschaftliche Forschungsanwendungen

Protein Prenylation

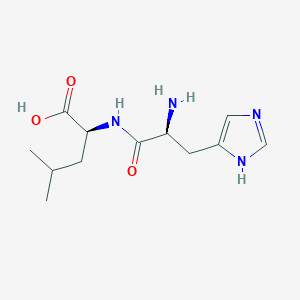

AGGC: plays a crucial role in the process of protein prenylation , a post-translational modification where a farnesyl or geranylgeranyl isoprenoid is attached to a protein . This modification is essential for the proper functioning of proteins, particularly for their localization and interaction within cellular membranes.

Medicinal Plant Research

Many prenylated compounds, including AGGC, are active components in medicinal plants. They exhibit a range of biological activities such as anti-cancer , anti-spasmodic , anti-bacterial , anti-fungal , anti-inflammatory , and anti-androgen activities . AGGC can be used as a lead compound for drug discovery and functional food production.

Biomedical and Biotechnology Applications

AGGC can be utilized in biomedical and biotechnology applications, especially where oriented protein immobilization is required. This includes protein arrays and diagnostic applications based on immunoassays , Surface Plasmon Resonance (SPR) , or electrochemical methods .

Inhibition of Protein Methylation

As a synthetic substrate for the isoprenylated protein methyltransferase, AGGC functions as an inhibitor of methylation of endogenous isoprenylated proteins. This inhibition is significant for studying the regulation of protein function and signal transduction pathways .

Signal Transduction Research

AGGC specifically blocks methyl esterification of geranylgeranylated proteins such as Rab proteins. It has been shown to block receptor-mediated signal transduction in human neutrophils and induce insulin release from HIT-T15 cells by mimicking the action of Rab3A .

Cancer Research

AGGC is a substrate for the carboxyl methyltransferase that inhibits Ras carboxyl methylation. Since the Ras subfamily is usually responsible for cell proliferation, inhibition by AGGC can halt cell division, providing a pathway for cancer treatment research .

Wirkmechanismus

Safety and Hazards

When handling AGGC, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)/b20-12+,21-14+,22-16+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFBJSDMCRJYDC-GEZSXCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-geranylgeranyl-L-cysteine | |

CAS RN |

139332-94-8 | |

| Record name | N-Acetyl-S-geranylgeranyl-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139332948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC)?

A1: AGGC acts as an inhibitor of isoprenylcysteine-O-carboxyl methyltransferase (ICMT). [, , , , , , , , ] ICMT is an enzyme that catalyzes the methylation of isoprenylated proteins, a crucial post-translational modification for the localization and function of many signaling proteins, including small GTPases like RhoA and Ras. [, , , , , ]

Q2: How does AGGC affect RhoA signaling?

A2: AGGC inhibits the carboxyl methylation of RhoA, leading to decreased RhoA activity and membrane association. [, ] This, in turn, disrupts the organization of intercellular junctions, such as VE-cadherin and β-catenin, ultimately modulating endothelial monolayer permeability. []

Q3: Does AGGC affect other small GTPases besides RhoA?

A3: While AGGC primarily affects geranylgeranylated proteins like RhoA, research indicates it can also impact Ras methylation and activity. [] This effect on Ras subsequently influences downstream signaling pathways involving Akt and ERK1/2, ultimately affecting endothelial cell apoptosis. [] Additionally, studies in neutrophils suggest that AGGC can influence Cdc42 activity, which participates in the oxidative response alongside Rac2. []

Q4: How does the activity of AGGC compare to N-Acetyl-S-farnesyl-L-cysteine (AFC)?

A4: Both AGGC and AFC inhibit ICMT, but they exhibit different selectivity profiles. AGGC preferentially targets geranylgeranylated proteins, while AFC shows a higher affinity for farnesylated proteins. [, , ] This difference is evident in their effects on endothelial cells; AGGC primarily affects RhoA, while AFC has a more pronounced impact on Ras. [, , ] In neutrophils, AGGC demonstrates significantly higher potency in inhibiting β2 integrin-induced actin polymerization compared to AFC. []

Q5: What are the physiological effects of AGGC treatment in cellular and animal models?

A5: Studies have shown that AGGC inhibits vasoconstriction in both animal and human arteries, suggesting a potential role in regulating vascular tone. [] In rat aortic rings, AGGC inhibits contractions induced by norepinephrine, potassium chloride, and sodium fluoride, indicating a complex action on calcium channels and G protein-dependent pathways. [] Furthermore, AGGC exhibits protective effects against lung edema induced by a non-inflammatory edemagenic agent in an adenosine deaminase inhibitor-dependent manner. []

Q6: Has AGGC been tested in clinical trials?

A6: The provided research papers do not mention any clinical trials involving AGGC. Most of the findings stem from in vitro cell-based assays and in vivo animal models. Further research, including clinical trials, is needed to evaluate the therapeutic potential and safety profile of AGGC in humans.

Q7: What are the implications of ICMT inhibition by AGGC on tumor necrosis factor-α (TNF-α) signaling?

A7: AGGC has been shown to inhibit the TNF-α stimulation of VCAM-1 (vascular cell adhesion molecule-1) mRNA expression in endothelial cells without affecting ICAM-1 (intercellular adhesion molecule-1). [] This effect is attributed to the inhibition of reactive oxygen species generation by TNF-α, suggesting ICMT's involvement in redox-sensitive signaling pathways related to inflammation. []

Q8: What is the significance of identifying an isoprenylated cysteine methyl ester hydrolase activity?

A8: Research has identified an esterase activity in bovine rod outer segment membranes that can hydrolyze isoprenylated cysteine methyl esters like AGGC. [] This finding suggests the existence of a potential mechanism for reversing the carboxyl methylation of isoprenylated proteins, potentially adding another layer of regulation to this crucial post-translational modification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)